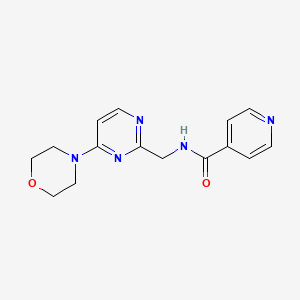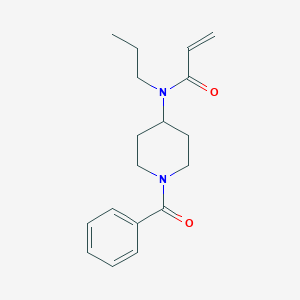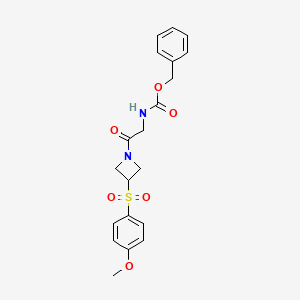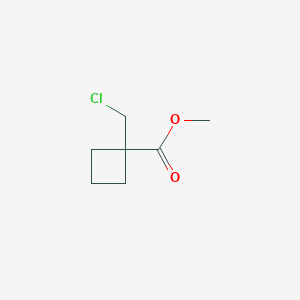
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.
Applications De Recherche Scientifique
Kinase Inhibition and Cancer Therapy
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide and related compounds have been explored for their potential in cancer therapy, particularly through the inhibition of specific kinases. For example, 4-(Pyrimidin-4-yl)morpholines have been identified as privileged pharmacophores in the inhibition of PI3K and PIKKs, important targets in the PI3K-AKT-mTOR pathway, which is crucial for cell growth and proliferation. The ability of these compounds to form key hydrogen bonding interactions, along with their selectivity over the broader kinome, makes them valuable in the design of novel inhibitors targeting mTORC1 and mTORC2, offering potential therapeutic avenues in cancer treatment (Hobbs et al., 2019).
Vasorelaxation and Endothelial Function
Research has also indicated the potential of isonicotinamide derivatives, such as N1-methylnicotinamide (MNA+), in promoting vasorelaxation and improving endothelial function. Studies have shown that MNA+ can enhance nitric oxide (NO) bioavailability in the endothelium, contributing to vasorelaxation in human blood vessels. This effect is associated with the induction of endothelial NO synthase (eNOS) function, suggesting that targeting eNOS with such compounds might be relevant for treating functional disorders of the endothelium, like hypercholesterolemia and atherosclerosis (Domagala et al., 2012).
Fluorescent Probes for pH Sensing
The development of fluorescent probes for pH sensing in biological systems has been another area of application for isonicotinamide derivatives. Compounds like N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide (NDI) have been synthesized to monitor pH fluctuations within cells. Such probes can exhibit significant emission enhancement over specific pH ranges, making them useful for imaging acidic and alkaline pH value changes in living cells, including in lysosomes (Jiao et al., 2019).
G-quadruplex Ligands for Telomere Targeting
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide derivatives have also been investigated for their potential as telomere targeting agents in cancer therapy. Tetra-substituted naphthalene diimide derivatives, for example, have shown high affinity to human telomeric quadruplex DNA and significant potency against cancer cell lines, suggesting their potential use as therapeutic agents in targeting cancer cells through the stabilization of DNA quadruplexes at telomeres (Micco et al., 2013).
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(12-1-4-16-5-2-12)18-11-13-17-6-3-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNTWHUWZFXFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880032.png)

![5-hydroxy-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2880036.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)

![1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2880042.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate](/img/structure/B2880045.png)

![N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2880047.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2880048.png)